molecular formula C16H11F B11882355 1-Fluoro-2-phenylnaphthalene

1-Fluoro-2-phenylnaphthalene

Cat. No.: B11882355
M. Wt: 222.26 g/mol
InChI Key: JJNLGVQRUREEQB-UHFFFAOYSA-N
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Description

1-Fluoro-2-phenylnaphthalene is an organic compound with the molecular formula C16H11F It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then treated with a fluorine-containing compound to yield the desired product . The reaction conditions typically involve an acidic medium and controlled temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones and other oxygenated derivatives.

    Reduction: Hydrogenated naphthalenes.

Scientific Research Applications

1-Fluoro-2-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-2-phenylnaphthalene involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

    1-Fluoronaphthalene: A simpler analog with only a fluorine atom substituted on the naphthalene ring.

    2-Fluoro-1-phenylnaphthalene: An isomer with the fluorine and phenyl groups in different positions.

Uniqueness: 1-Fluoro-2-phenylnaphthalene is unique due to the specific positioning of the fluorine and phenyl groups, which imparts distinct chemical and physical properties. This positioning can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C16H11F

Molecular Weight

222.26 g/mol

IUPAC Name

1-fluoro-2-phenylnaphthalene

InChI

InChI=1S/C16H11F/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H

InChI Key

JJNLGVQRUREEQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)F

Origin of Product

United States

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